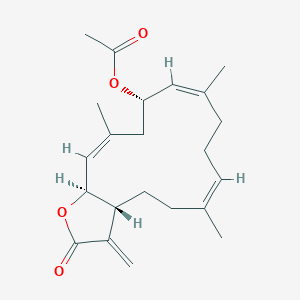![molecular formula C22H34O B217753 (5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one CAS No. 102848-61-3](/img/structure/B217753.png)
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one, also known as stigmastane, is a natural steroid found in plants and animals. It has been widely studied for its potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
Phytochemical Study and Structural Analysis : This compound was identified as part of a phytochemical study on roots of Periploca sepium Bunge, a traditional Chinese herbal medicine. Its molecular structure and crystal properties were analyzed, revealing specific conformations and hydrogen bonding patterns (Zhang, Bao, Wu, Yu, & Li, 2012).
Triterpenoid Isolation and Characterization : The compound was isolated from Skimmia laureola, and its structural details were elucidated. This work contributed to understanding the molecular configuration of triterpenoids, a class of chemical compounds with various biological activities (Hussain, Rehman, & Parvez, 2010).
Antimicrobial and Antifungal Studies : An in vitro study examined the antimicrobial properties of chemical constituents isolated from the root of Leplaea mayombensis, including derivatives of the compound . These studies support traditional uses of the plant in treating infectious diseases due to its antimicrobial compounds (Sidjui et al., 2015).
Synthesis and Biological Activity Analysis : The synthesis and structure of bioactive triorganotin(IV) derivatives of sodium deoxycholate, a chemical related to the compound , were explored. These compounds demonstrated promising antimicrobial and anticancer activities, highlighting the potential of such compounds in therapeutic applications (Shaheen, Ali, Rosario, & Shah, 2014).
Computer-Aided Screening in Drug Development : Computational studies explored the drug-likeness and efficiency of various herbal compounds, including a derivative of the compound, against MRSA infections. This research demonstrates the potential of computer-aided design in screening novel inhibitors for drug development (Skariyachan et al., 2011).
Androgen Biosynthesis Inhibition Studies : Research on derivatives of the compound as inhibitors of androgen biosynthesis was conducted, providing insights into their potential therapeutic applications in conditions influenced by androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Propiedades
Número CAS |
102848-61-3 |
|---|---|
Nombre del producto |
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one |
Fórmula molecular |
C22H34O |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O/c1-19(2)16-10-14-22(5)17(20(16,3)13-11-18(19)23)9-8-15-7-6-12-21(15,22)4/h6-7,15-17H,8-14H2,1-5H3/t15-,16-,17+,20-,21?,22?/m0/s1 |
Clave InChI |
SCVQXPPZHIKYMJ-DHEJPUEPSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C([C@@H]1CCC3([C@@H]2CC[C@H]4C3(CC=C4)C)C)(C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
Sinónimos |
mansumbinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



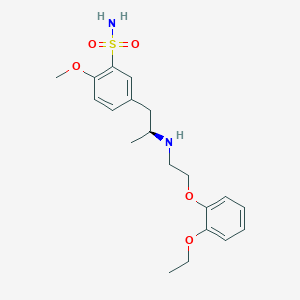
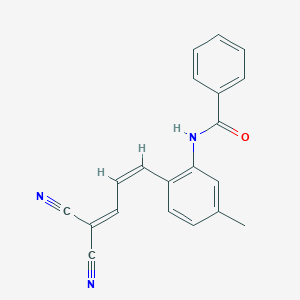

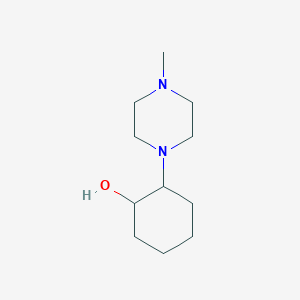
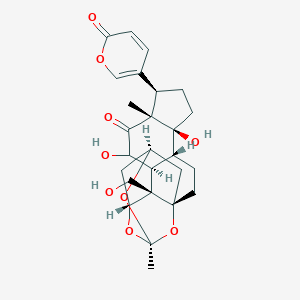
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)



![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)

